methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group, a sulfamoyl linker, and a triazolone-pyridine moiety. The triazolone ring (4,5-dihydro-1H-1,2,4-triazol-5-one) is fused with a pyridin-2-yl group, while the sulfamoyl bridge connects the thiophene and triazolone segments.
The compound’s synthesis likely involves cyclocondensation to form the triazolone ring, followed by sulfonylation to introduce the sulfamoyl group. The methyl ester at the thiophene-2-position enhances lipophilicity, which may influence bioavailability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
methyl 3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-20-14(11-5-3-4-7-17-11)19-21(16(20)23)9-8-18-28(24,25)12-6-10-27-13(12)15(22)26-2/h3-7,10,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISBGOJNSFIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxylate ester, followed by the introduction of the sulfamoyl group. The triazole and pyridine rings are then constructed through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the need for manual intervention and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated analog of the original compound. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use as a pharmaceutical agent or a biochemical probe.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its specific structural features might confer unique biological activities.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mechanism of Action
The mechanism by which methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target, leading to a therapeutic effect or a change in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining thiophene, triazolone, pyridine, and sulfamoyl groups. Below is a comparative analysis with structurally related compounds from the literature:
Physicochemical and Spectral Comparisons
- Melting Points: The target compound’s melting point is unreported, but analogues with triazolone-thiophene scaffolds (e.g., 3b in ) melt at 130–131°C, while pyrazolo-pyrimidine derivatives (e.g., ) exhibit higher melting points (227–230°C).
Spectroscopic Data :
- 1H NMR : The pyridin-2-yl group in the target compound would show aromatic protons at δ ~7.5–8.5 ppm, distinct from pyridin-4-yl (δ ~7.0–8.0 ppm) in 3b . The sulfamoyl NH protons may resonate at δ ~6.5–7.5 ppm (broad), absent in tosyl or ester derivatives .
- 13C NMR : The triazolone carbonyl (C=O) is expected at δ ~165–170 ppm, aligning with similar triazolones in .
Biological Activity
Methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a pyridine moiety. Its molecular formula is C15H18N4O3S, with a molecular weight of approximately 342.39 g/mol. The presence of the sulfamoyl group and the triazole ring contributes to its biological properties.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in cancer cell proliferation.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways related to apoptosis and cell survival, impacting cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting potential use as antimicrobial agents.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | IC50 (µM) | Target |
|---|---|---|
| Anticancer | 10.5 | A549 (lung adenocarcinoma) |
| Antimicrobial | 15.0 | E. coli |
| Enzyme Inhibition | 5.0 | Dihydrofolate reductase (DHFR) |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in A549 cells with an IC50 value of 10.5 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against common bacterial strains. The results demonstrated an IC50 of 15 µM against E. coli, suggesting its utility in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 3-({2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonamide coupling. For example, thiophene-2-carboxamide derivatives are synthesized via condensation of intermediates in ethanol or DMF under reflux, followed by cooling and crystallization. Yields (64–76%) are optimized using solvents like ethanol or DMF and catalysts such as acetic anhydride . Purification via recrystallization (ethanol/water mixtures) or chromatography is critical for isolating the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural characterization relies on:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns chemical environments (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene-SO₂ at δ 3.5–4.0 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., M⁺ peaks with 3.81–100% relative abundance) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data or reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data. For example, quantum chemical calculations (e.g., Gaussian software) model tautomeric forms of triazole-thiophene hybrids, reconciling discrepancies in NH/C=O peak assignments . Reaction path searches using quantum mechanics (e.g., ICReDD’s workflow) identify intermediates and transition states, clarifying ambiguous mechanistic steps .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Methodological Answer :
- Pharmacophore tuning : Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) to the pyridine or thiophene rings to improve receptor binding .
- Side-chain functionalization : Replace the methyl group on the triazole with bulkier substituents (e.g., aryl or heteroaryl) to modulate lipophilicity and metabolic stability .
- SAR studies : Test derivatives in bioassays (e.g., enzyme inhibition or antimicrobial screens) to correlate substituent effects with activity .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Triethylamine or pyridine enhances coupling efficiency in sulfonamide formation .
- Process monitoring : Use HPLC to track reaction progress and identify bottlenecks (e.g., incomplete cyclization) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like COX-2 or kinases .
- X-ray crystallography : Resolves 3D binding modes in protein-ligand complexes .
- Molecular Dynamics (MD) simulations : Predicts stability of ligand-target complexes over time, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
